1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane

Description

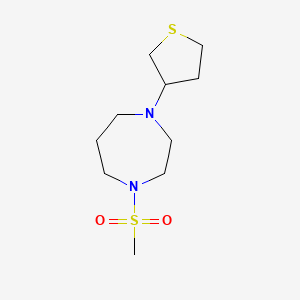

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane is a diazepane derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 1-position and a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent at the 4-position of the seven-membered 1,4-diazepane ring. The compound’s structure combines electron-withdrawing (methanesulfonyl) and sulfur-containing (thiolan) moieties, which influence its physicochemical properties and reactivity.

Synthesis: The compound is synthesized via nucleophilic substitution reactions involving 1,4-diazepane and methanesulfonyl chloride under reflux conditions, as inferred from analogous procedures in and . For example, describes a reaction where 1-methanesulfonyl-[1,4]diazepane hydrochloride salt is used as a key intermediate in forming thieno-pyrimidine derivatives, highlighting its role in pharmaceutical chemistry .

Molecular Formula: Calculated as C₁₀H₁₈N₂O₂S₂ (assuming substitutions at N1 and N4 positions of 1,4-diazepane), with a molecular weight of 262.4 g/mol.

Properties

IUPAC Name |

1-methylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S2/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERXYNZZTPHYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCN(CC1)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane typically involves the following steps:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methanesulfonyl Group: This step may involve sulfonylation reactions using methanesulfonyl chloride and a base.

Attachment of the Thiolan Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolan ring may be susceptible to oxidation, forming sulfoxides or sulfones.

Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

Substitution: The diazepane ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring may yield sulfoxides or sulfones, while reduction of the methanesulfonyl group may yield a methyl-substituted diazepane.

Scientific Research Applications

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane with analogues from the provided evidence:

Key Observations:

Electron Effects: The methanesulfonyl group in the target compound is strongly electron-withdrawing, enhancing stability and solubility in polar solvents compared to BK80973’s methylsulfanyl group, which is less polar.

Synthetic Utility: The target compound is utilized in complex reactions (e.g., with thieno-pyrimidine aldehydes) to generate pharmacologically relevant intermediates, as shown in . BK80973, a commercially available research chemical, is synthesized via benzoylation of 1,4-diazepane, reflecting its role as a modular building block .

Biological Relevance :

- Sulfonyl-containing compounds like the target molecule are often explored as enzyme inhibitors (e.g., kinase or protease inhibitors) due to their ability to form hydrogen bonds with active sites.

- The thiolan-3-yl group may contribute to membrane permeability, a trait shared with BK80973 but absent in the bromo-methoxy analogue .

Biological Activity

1-Methanesulfonyl-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, pharmacological applications, and potential therapeutic uses.

Structural Characteristics

The compound contains a diazepane ring fused with a thiolane moiety and a methanesulfonyl group. This unique combination of functional groups may enhance its interaction with various biological targets, potentially leading to significant pharmacological effects.

Enzyme Inhibition

Research indicates that related compounds within the sulfonamide class demonstrate substantial enzyme inhibition. For instance, sulfonamide derivatives have been shown to inhibit enzymes such as:

- α-glucosidase : Important for carbohydrate metabolism, with implications in diabetes management.

- Acetylcholinesterase : Involved in neurotransmission, relevant for neurodegenerative diseases like Alzheimer's.

The presence of the thiolane and diazepane structures in this compound may enhance binding affinity to these enzymes, thereby improving therapeutic efficacy .

The mechanism of action for this compound likely involves:

- Binding to specific enzymes : This can modulate their activity and lead to altered metabolic pathways.

- Interaction with receptors : Potentially influencing signal transduction pathways critical for various physiological responses .

Study 1: Enzyme Interaction

In a study examining the enzyme inhibition properties of sulfonamide derivatives, this compound was tested against α-glucosidase. The compound exhibited an IC50 value indicating effective inhibition, suggesting potential utility in managing postprandial hyperglycemia .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar diazepane derivatives. The findings suggested that these compounds could protect neuronal cells from oxidative stress by inhibiting acetylcholinesterase activity, thus enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antimicrobial |

| Diazepam | Benzodiazepine structure | Anxiolytic |

| 1-Methylsulfonyl-2-thiophenecarboxamide | Thiophene ring with sulfonamide | Anticancer |

The unique combination of a thiolane ring with a diazepane structure in this compound is posited to confer enhanced biological activity compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.